molecular formula C8H14B B1233307 9-Borabicyclo[3.3.1]nonane CAS No. 280-64-8

9-Borabicyclo[3.3.1]nonane

Cat. No. B1233307
CAS RN: 280-64-8
M. Wt: 121.01 g/mol
InChI Key: AMKGKYQBASDDJB-UHFFFAOYSA-N
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Description

9-BBN is an organoborane compound. This colorless solid is used in organic chemistry as a hydroboration reagent . The compound exists as a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates .


Synthesis Analysis

9-BBN is essential for synthetic chemists’ everyday life . It is a versatile hydroborating reagent used to synthesize organoboranes . The reagent exhibits remarkable regio-, chemo-, and stereoselectivity during hydroboration reactions .


Molecular Structure Analysis

The molecular formula of 9-BBN is C8H15B . It has an average mass of 122.016 Da and a monoisotopic mass of 122.126678 Da .


Chemical Reactions Analysis

9-BBN is used as a metal-free catalyst for the monohydroboration of carbodiimides with pinacol borane . Stoichiometric reactions, kinetic studies, and DFT calculations have allowed us to propose a plausible mechanism involving a heterocyclic amidinate intermediate with a three center-two electron B–H–B bond .


Physical And Chemical Properties Analysis

9-BBN is a colorless solid . Its molecular weight is 121.01 g/mol . It is highly flammable and reacts with water .

Scientific Research Applications

Synthesis of Gold Nanoparticles

9-BBN has been utilized as a reducing agent in the synthesis of gold nanoparticles (AuNPs), achieving an average size of 3.3 nm. This process has been successful with a range of ω-functionalized thiol ligands and has been extended to produce nanoparticles of silver, palladium, and platinum with average diameters of less than 5.0 nm (Sardar & Shumaker-Parry, 2009).

Catalysis in Synthesis of gem-Diborylalkanes

9-BBN, specifically H-B-9-BBN, serves as a catalyst in the double hydroboration of alkynes to produce alkyl gem-di-pinacol boronic esters. This method, effective for a broad range of terminal alkynes, relies on a C(sp3)-B / B-H transborylation reaction (Docherty et al., 2020).

Metal-Free Catalysis for Hydroboration of Carbodiimides

9-BBN has been employed as the first example of a metal-free catalyst for the monohydroboration of carbodiimides with pinacol borane. The proposed mechanism involves a heterocyclic amidinate intermediate with a three-center-two-electron B-H-B bond (Ramos et al., 2019).

Reactivity in Formation of Alkene and Allenes

9-BBN reacts with alkynyltrimethylstannanes to yield new alkene and allene compounds, a process involving exchange reactions, alkynyl borate intermediates, and organoboration. This finding contrasts with the expected hydroboration (Wrackmeyer & Bihlmayer, 1981).

Synthesis of Ether Cleavage Reagents

B-bromo-9-BBN, a derivative of 9-BBN, effectively cleaves a variety of ether compounds in methylene chloride solution. This reagent can selectively cleave one ether group in molecules containing multiple ether groups (Bhatt, 1978).

Facilitating Aminoboration of Isocyanates

9-BBN reacts with primary and secondary amines to form B-amino-9-BBN derivatives, which are reactive towards alkyl and aryl isocyanates. This leads to the formation of N, N'-disubstituted-N-(phenylamido)-ureas through aminoboration of isocyanates (Singaram, 1992).

Study of Directive Effects in Hydroboration

9-BBN demonstrates a unique directive effect in the hydroboration of certain brominated and chlorinated compounds, offering insights into regioselectivity and mechanistic aspects of hydroboration reactions (Yamamoto et al., 1974).

Hydroboration with Neutral Diborenes

The reaction of neutral diborenes with 9-BBN leads to the formation of nonclassical B3 clusters, accompanied by the cleavage of a B-C bond. This finding expands the understanding of hydroboration chemistry and cluster formation (Braunschweig & Hörl, 2014).

Mechanism of Action

Target of Action

9-Borabicyclo[3.3.1]nonane (9-BBN) is an organoborane compound primarily used in organic chemistry as a hydroboration reagent . Its primary targets are carbonyl compounds, acid chlorides, and alkenes .

Mode of Action

9-BBN exhibits remarkable regio-, chemo-, and stereoselectivity during hydroboration reactions . It is used as a metal-free catalyst for the monohydroboration of carbodiimides with pinacol borane . The compound exists as a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates . Stoichiometric reactions, kinetic studies, and DFT calculations have proposed a plausible mechanism involving a heterocyclic amidinate intermediate with a three center-two electron B–H–B bond .

Biochemical Pathways

The biochemical pathway of 9-BBN involves the highly regioselective addition on alkenes, allowing the preparation of terminal alcohols by subsequent oxidative cleavage with H2O2 in aqueous KOH . The steric demand of 9-BBN greatly suppresses the formation of the 2-substituted isomer compared to the use of borane .

Result of Action

The result of 9-BBN’s action is the formation of organoboranes (B-R-9-BBN), which are versatile intermediates in organic synthesis . Its highly regioselective addition on alkenes allows the preparation of terminal alcohols .

Action Environment

9-BBN is thermally stable and less sensitive to oxygen and water when compared to other dialkyl boranes . It is reactive to both water and oxygen . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature, presence of oxygen, and water.

Safety and Hazards

9-BBN is highly flammable and in contact with water, it releases flammable gas . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation, drowsiness, or dizziness, and is suspected of causing cancer .

Future Directions

9-BBN has been used as a metal-free catalyst for the monohydroboration of carbodiimides . It has also been used in the selective hydroboration and oxidation of different alkenes . This suggests that 9-BBN could have a wide range of applications in the future, particularly in the field of organic synthesis .

Biochemical Analysis

Biochemical Properties

9-Borabicyclo[3.3.1]nonane plays a significant role in biochemical reactions due to its ability to act as a hydroboration reagent. It interacts with various enzymes, proteins, and other biomolecules, facilitating the addition of boron to carbon-carbon double bonds. This interaction is crucial in the synthesis of alcohols, amines, and other organic compounds. The nature of these interactions involves the formation of a boron-carbon bond, which is subsequently oxidized to yield the desired product . Enzymes such as oxidoreductases may be involved in the oxidation step, converting the boron-containing intermediate into the final product.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of boron-carbon bonds. The mechanism of action involves the addition of boron to carbon-carbon double bonds, followed by oxidation to yield the final product. This process is highly regioselective, meaning that the boron atom is added to a specific position on the carbon-carbon double bond . The binding interactions with biomolecules, such as enzymes and proteins, are crucial for the hydroboration reaction to proceed efficiently. Additionally, this compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or oxygen . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to this compound can lead to changes in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively facilitate hydroboration reactions without causing significant toxicity or adverse effects. At high doses, this compound can exhibit toxic effects, including cellular damage, inflammation, and organ dysfunction . Threshold effects have been observed, where a certain dosage level must be reached for the compound to exert its biochemical effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include the hydroboration of alkenes and alkynes. Enzymes such as oxidoreductases play a crucial role in the oxidation of the boron-containing intermediate to yield the final product . The compound can also interact with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH) and flavin adenine dinucleotide (FAD), which are essential for the oxidation process. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The transport and distribution of this compound can influence its biochemical activity and effectiveness in hydroboration reactions.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment . For example, this compound may be directed to the endoplasmic reticulum or mitochondria, where it can participate in specific biochemical reactions.

properties

InChI

InChI=1S/C8H14B/c1-3-7-5-2-6-8(4-1)9-7/h7-8H,1-6H2
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InChI Key

AMKGKYQBASDDJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B]1C2CCCC1CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14B
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3074781
Record name 9-Borabicyclo[3.3.1]nonane
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Molecular Weight

121.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White solid; [Acros Organics MSDS]
Record name 9-Borabicyclo(3,3,1)nonane
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CAS RN

280-64-8
Record name 9-Borabicyclo(3,3,1)nonane
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Record name 9-Borabicyclo[3.3.1]nonane
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Record name 9-Borabicyclo[3.3.1]nonane
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Record name 9-borabicyclo[3.3.1]nonane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 9-BBN?

A1: 9-Borabicyclo[3.3.1]nonane has the molecular formula C8H15B and a molecular weight of 122.01 g/mol.

Q2: What spectroscopic techniques are used to characterize 9-BBN?

A2: 9-BBN and its derivatives are commonly characterized using various spectroscopic methods, including 1H NMR, 11B NMR, 13C NMR, 29Si NMR, IR, and mass spectrometry. [, , , , , , ]

Q3: Is 9-BBN air-stable?

A3: 9-BBN exists primarily as a dimer, (9-BBN)2, which exhibits air stability in its crystalline form. [, ]

Q4: What solvents are commonly used for reactions involving 9-BBN?

A4: Tetrahydrofuran (THF) is frequently used as a solvent for reactions with 9-BBN. Other suitable solvents include diethyl ether, toluene, and benzene. [, , , , , ]

Q5: What is the primary reaction 9-BBN is known for?

A5: 9-BBN is widely recognized for its role in hydroboration reactions, a process where it adds across carbon-carbon double or triple bonds. [, , , , , , , ]

Q6: How does the structure of 9-BBN influence its regioselectivity in hydroboration reactions?

A6: The bicyclic structure of 9-BBN makes it a sterically hindered borane reagent, leading to high regioselectivity, favoring the anti-Markovnikov addition to alkenes and alkynes. [, , , , ]

Q7: Can 9-BBN be used in catalytic amounts for hydroboration reactions?

A7: While 9-BBN is typically used stoichiometrically, research has demonstrated its potential as a catalyst in hydroboration reactions with specific substrates, such as carbodiimides. []

Q8: What are some examples of synthetic applications of 9-BBN beyond hydroboration?

A8: 9-BBN derivatives have found applications in various reactions, including:

  • Suzuki-Miyaura Cross-Coupling: Reacting 9-alkyl-9-BBN or 9-aryl-9-BBN with aryl halides in the presence of a palladium catalyst. [, ]
  • Crossed Aldol Reactions: Generating boron enolates from α-iodo ketones and 9-BBN, which react with aldehydes to form aldol products. []
  • Thioboration Reactions: Palladium-catalyzed addition of 9-(alkylthio)-9-BBN to terminal alkynes, providing a route to vinyl sulfides. []

Q9: Have computational studies been conducted to understand the reactivity of 9-BBN?

A9: Density functional theory (DFT) calculations have been employed to investigate the mechanisms of reactions involving 9-BBN, including hydroboration and boratropic shifts. [, ]

Q10: How do substituents on the 9-position of the 9-BBN framework affect its reactivity?

A10: Increasing the steric bulk of the substituent at the 9-position generally decreases the reactivity of the 9-BBN derivative. [] 9-Alkyl-9-BBN derivatives react with alkynes primarily through exchange reactions instead of hydroboration. []

Q11: How do substituents on alkenes influence their reactivity with 9-BBN?

A11: Electron-rich alkenes generally react faster with 9-BBN than electron-deficient alkenes. []

Q12: Does 9-BBN react with water?

A12: 9-BBN is hydrolyzed by water, but the rate of hydrolysis is relatively slow. []

Q13: How is 9-BBN typically stored?

A13: 9-BBN is usually stored under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis.

Q14: What safety precautions should be taken when handling 9-BBN?

A14: 9-BBN should be handled with care, as it is flammable and may cause burns. It is essential to work in a well-ventilated area and wear appropriate personal protective equipment, including gloves and eye protection. []

Q15: Are there other borane reagents that can be used as alternatives to 9-BBN?

A15: Yes, other common borane reagents include borane-tetrahydrofuran complex (BH3·THF), borane-dimethyl sulfide complex (BH3·SMe2), dicyclohexylborane (Chx2BH), and pinacolborane (HBpin). The choice of reagent depends on the specific reaction and desired selectivity. [, , ]

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